4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(o-tolyl)butanamide
説明
特性
IUPAC Name |
N-(2-methylphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-16-8-5-6-11-18(16)22-20(25)12-7-15-24-21(26)14-13-19(23-24)17-9-3-2-4-10-17/h2-6,8-11,13-14H,7,12,15H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGCGBYGSPVKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(o-tolyl)butanamide is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a pyridazine ring, which is known for its diverse biological activities. The presence of functional groups such as amides and aromatic rings enhances its potential interactions with various biological targets.
Biological Activities
Research indicates that compounds similar to 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(o-tolyl)butanamide exhibit a range of biological activities:
The mechanism by which 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(o-tolyl)butanamide exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX-2.
- Cell Signaling Modulation : It may interact with cellular signaling pathways that regulate apoptosis and cell proliferation.
Case Studies and Research Findings
Detailed Research Findings
A study published in PMC highlighted the structure-activity relationship (SAR) of pyridazine derivatives, noting that modifications to the phenyl ring significantly impact the inhibitory activity against COX enzymes. The specific substitution patterns on the pyridazine ring were crucial for enhancing potency and selectivity .
Another investigation focused on the synthesis and evaluation of related compounds, revealing that certain structural features, such as the presence of electron-donating groups on the aromatic rings, improved their biological activities.
Q & A
What synthetic strategies are employed for the preparation of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(o-tolyl)butanamide, and how are intermediates characterized?
Basic
The synthesis typically involves coupling pyridazinone derivatives with functionalized butanamide intermediates. For example, analogous compounds (e.g., antipyrine/pyridazinone hybrids) are synthesized via nucleophilic substitution or condensation reactions, followed by purification using DCM-MeOH solvent gradients . Characterization relies on:
- IR spectroscopy : Confirmation of C=O stretches (e.g., 1650–1750 cm⁻¹ for pyridazinone and amide carbonyls) .
- NMR spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm), methyl/methylene groups, and substituent environments .
- ESI-MS : Molecular ion peaks ([M+H]⁺) to verify molecular weight .
How can regioselective C-H functionalization be optimized in the synthesis of N-(o-tolyl)butanamide derivatives?
Advanced
Cobalt-catalyzed C-H activation is a key method. For example, 3-oxo-N-(o-tolyl)butanamide derivatives are synthesized using CoBr₂, PCy₃, AgSbF₆, and DTBP in DCE at 115°C for 20 hours . Optimization strategies include:
- Catalyst loading : Adjusting CoBr₂/ligand ratios to enhance selectivity.
- Solvent effects : Polar aprotic solvents (e.g., DCE) improve reaction efficiency.
- Temperature control : Prolonged heating (≥15 hours) ensures complete conversion .
What spectroscopic techniques are critical for confirming the structure of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(o-tolyl)butanamide?
Basic
Key techniques include:
| Method | Key Observations |
|---|---|
| IR | Dual C=O stretches (~1680 cm⁻¹ for pyridazinone; ~1710 cm⁻¹ for amide) |
| ¹H NMR | Aromatic multiplet (δ 7.2–8.1 ppm), o-tolyl methyl (δ 2.3 ppm), CH₂ groups (δ 2.5–3.5 ppm) |
| ESI-MS | Exact mass matching (e.g., [M+H]⁺ = 430.1868 for analogous compounds) |
How do structural modifications in the pyridazinone ring influence the biological activity of antipyrine/pyridazinone hybrids?
Advanced
Structure-activity relationship (SAR) studies on pyridazinone hybrids (e.g., compound 6j) suggest:
- Phenyl substitution : Electron-withdrawing groups enhance tubulin inhibition (analogous to D.1.8 in ) .
- Chain length : Longer linkers (e.g., propanamide vs. butanamide) may improve binding to hydrophobic pockets .
- Hybrid design : Combining pyridazinone with antipyrine moieties increases metabolic stability .
What are common challenges in purifying butanamide derivatives, and how can they be addressed?
Basic
Challenges include low solubility and byproduct contamination. Solutions:
- Solvent systems : Gradient elution (e.g., DCM-MeOH 0–4%) for column chromatography .
- Recrystallization : Use chloroform/hexane mixtures to isolate crystalline products .
- TLC monitoring : Rf values (e.g., 0.70 for triazole derivatives) guide fraction collection .
What methodological approaches are used to analyze and resolve contradictions in spectroscopic data of complex amides?
Advanced
Contradictions (e.g., unexpected splitting in NMR) are addressed via:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
- X-ray crystallography : Defines absolute configuration for ambiguous cases (not directly cited but inferred from ).
- Comparative analysis : Cross-referencing with analogs (e.g., 3-oxo-N-(p-tolyl)butanamide in ) .
What are the key considerations in designing a synthetic route for N-(o-tolyl)butanamide derivatives with varying substituents?
Basic
Design factors include:
- Starting materials : Availability of substituted pyridazinones and anilides (e.g., o-toluidine derivatives) .
- Protecting groups : Temporary protection of reactive sites (e.g., amines) during coupling .
- Coupling agents : Use of EDC/HOBt for amide bond formation .
How can catalytic systems be tailored to improve yields in cobalt-catalyzed C-H methylation of anilides?
Advanced
Yield enhancement strategies:
- Ligand optimization : Bulky ligands (e.g., PCy₃) reduce side reactions .
- Additives : Silver salts (AgSbF₆) stabilize active cobalt species .
- Substrate pre-functionalization : Introducing directing groups (e.g., carbonyls) improves regioselectivity .
What analytical data (e.g., melting point, Rf values) are essential for verifying the purity of synthesized 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(o-tolyl)butanamide?
Basic
Critical data points:
| Parameter | Typical Range | Example |
|---|---|---|
| Melting Point | 180–190°C (varies with substituents) | 188–190°C for compound 6j |
| Rf (TLC) | 0.60–0.75 (silica, DCM-MeOH 9:1) | 0.70 for triazole analog |
| HPLC Purity | ≥95% (UV detection at 254 nm) | Not directly cited, inferred from |
What strategies are employed to evaluate the in vitro pharmacological potential of pyridazinone-containing compounds while adhering to ethical guidelines?
Advanced
Ethical screening involves:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
